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Compound of Interest

Compound Name: Bronopol

Cat. No.: B193717

The Synthesis of Bronopol: A Technical Guide

An In-depth Examination of the Synthesis Pathway, Chemical Structure, and Experimental
Protocols for 2-Bromo-2-nitro-1,3-propanediol

Bronopol (2-bromo-2-nitro-1,3-propanediol) is a widely utilized antimicrobial agent with
applications spanning the pharmaceutical, cosmetic, and industrial sectors.[1] Its efficacy
against a broad spectrum of bacteria and other microorganisms has established it as a critical
preservative in numerous commercial products. This technical guide provides a comprehensive
overview of the synthesis of Bronopol, detailing its chemical structure, primary synthetic
pathways, and explicit experimental protocols for its preparation.

Chemical Structure

Bronopol is a crystalline solid with the chemical formula CsHeBrNOa4.[1] The molecule features
a central carbon atom bonded to a bromine atom, a nitro group, and two hydroxymethyl
groups. This unique structure contributes to its antimicrobial activity.

Molecular Formula: CsHeBrNOa4 Molecular Weight: 199.99 g/mol [1] Appearance: White to pale
yellow crystalline powder[1] Melting Point: Approximately 130°C[1] Solubility: Readily soluble in
water and polar organic solvents[1]

Synthesis Pathways
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The industrial synthesis of Bronopol primarily proceeds through two main routes, both
originating from nitromethane. The most common and economically viable method involves the
hydroxymethylation of nitromethane followed by bromination. An alternative, less common
route involves the initial bromination of nitromethane, followed by hydroxymethylation.

Pathway 1: Hydroxymethylation followed by
Bromination

This is the most widely adopted industrial method for Bronopol synthesis.[2] It is a two-step
process that begins with the reaction of nitromethane with formaldehyde in the presence of a
base catalyst to form the intermediate, 2-nitro-1,3-propanediol. This intermediate is then
brominated to yield the final product, Bronopol.
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Caption: Primary synthesis pathway of Bronopol via hydroxymethylation followed by
bromination.

Pathway 2: Bromination followed by
Hydroxymethylation

An alternative synthetic route involves the initial bromination of nitromethane to produce
bromonitromethane. This intermediate is then reacted with formaldehyde in the presence of a
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base to yield Bronopol. While this method is less common, it offers an alternative approach to
the synthesis.
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Caption: Alternative synthesis pathway of Bronopol via bromination followed by
hydroxymethylation.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthesis protocols
for Bronopol.
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Pathway 1
. Pathway 2
Parameter (Hydroxymethylatio T ] Reference
] (Bromination first)
n first)
Yield 78% - 79.1% 93% [31[4]
Purity 98% - 99.7% 99.8% [31[4]
Reaction Temperature
_ 0°C - 4°C 45°C [4]
(Hydroxymethylation)
Reaction Temperature
o -4°C N/A [4]
(Bromination)
pH .
) Alkaline 6.0-6.4
(Hydroxymethylation)

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Bronopol via the two

primary pathways.

Protocol 1: Synthesis of Bronopol via
Hydroxymethylation followed by Bromination

This protocol is based on a method that yields a high purity product.[4]

Materials and Equipment:

Nitromethane

Formaldehyde (37% aqueous solution)

Bromine

Methanol

Sodium Hydroxide (40% aqueous solution)
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e Deionized water

e Reaction vessel with stirring and temperature control

e Dropping funnel

e pH meter

« Filtration apparatus

e Rotary evaporator

Procedure:

e Condensation:

o To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and
dropping funnel, add 130.0 g (1.6 mol) of 37% formaldehyde, 100.0 g of methanol, 94.8 g
(0.92 mol) of sodium bromide, and 100.0 g of deionized water.

o Cool the mixture to between -4°C and 0°C using an ice-salt bath while stirring.

o Add 15.0 g (0.15 mol) of 40% sodium hydroxide solution to adjust the pH to 13.

o Slowly add 48.8 g (0.80 mol) of nitromethane dropwise, maintaining the reaction
temperature between -4°C and 0°C.

o After the addition is complete, continue stirring for 30 minutes as the temperature of the
solution drops to 0°C.

e Bromination and Chlorination:

o A new process suggests the use of in-situ generated bromine from sodium bromide and
chlorine to reduce the consumption of elemental bromine.[4] This involves the controlled
addition of a chlorinating agent.

e Purification:
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o The crude product is isolated and can be purified by recrystallization.

o Dissolve the crude product in a suitable solvent mixture, such as methanol and
dichloromethane (1:20 ratio), and pass it through a silica gel column to remove impurities.

[2]

o The filtrate is then concentrated under reduced pressure. When crystallization begins, the
heating is stopped, and the solution is allowed to cool slowly.

o The resulting crystals are collected by filtration and dried to yield pure Bronopol.

Protocol 2: Synthesis of Bronopol via Bromination
followed by Hydroxymethylation

This protocol details the alternative synthesis route.
Materials and Equipment:

Bromonitromethane

Formaldehyde (37% aqueous solution)

Sodium Bicarbonate (0.5 M aqueous solution)

Reaction vessel with stirring, temperature control, and pH control

Filtration apparatus
Procedure:
» Reaction Setup:

o An aqueous formaldehyde solution (37% by weight, containing 75.81 g of aldehyde, 0.934
mole) is adjusted to a pH of 6.5 with a 0.5 M aqueous sodium bicarbonate solution.

o The reactor is placed in a room temperature water bath.

» Hydroxymethylation:
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o 65.29 g of bromonitromethane (0.467 mole) is added to the formaldehyde solution with
vigorous stirring at a rate that ensures immediate consumption.

o The pH of the reaction is continuously maintained between 6.0 and 6.4 by the controlled
addition of the aqueous sodium bicarbonate solution using a pH-controlled feed pump.

e Reaction Completion and Isolation:

o Once the addition of bromonitromethane is complete, the reaction temperature is raised to
45°C and held for 1-12 hours with constant stirring, while maintaining the pH in the 6.0 to
6.5 range.

o After this period, the solution is allowed to cool to room temperature.

o The desired product precipitates as a crystalline solid, which is then isolated by vacuum
filtration.

Safety Considerations

The synthesis of Bronopol involves the use of hazardous chemicals and should be performed
in a well-ventilated fume hood with appropriate personal protective equipment, including safety
goggles, gloves, and a lab coat.

Nitromethane: Flammable and toxic.

Formaldehyde: A known carcinogen and irritant.

Bromine: Highly corrosive and toxic.

Sodium Hydroxide: Corrosive.

Care should be taken to control reaction temperatures, as exothermic reactions can occur.
Bronopol itself can decompose at temperatures above 140°C, releasing toxic fumes of
hydrogen bromide and nitrogen oxides.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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